molecular formula C19H19N7O2S2 B2758695 6-((4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)sulfonyl)-2-methylbenzo[d]thiazole CAS No. 1251692-27-9

6-((4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)sulfonyl)-2-methylbenzo[d]thiazole

Cat. No. B2758695
CAS RN: 1251692-27-9
M. Wt: 441.53
InChI Key: YFGRPWPZWRPLOS-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups, including a pyrazole, pyridazine, piperazine, sulfonyl, and benzo[d]thiazole . It’s part of a class of compounds that have shown potential biological activity .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The compound is likely to be planar or near-planar, as suggested by the structure of a related compound .


Chemical Reactions Analysis

The compound, due to its multiple functional groups, is likely to undergo a variety of chemical reactions. For instance, a related compound reacted with potassium thiocyanate in hydrochloric acid .


Physical And Chemical Properties Analysis

The compound is likely to be a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .

Safety and Hazards

The compound may cause skin irritation and serious eye irritation (H317, H319). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

The compound belongs to a class of compounds that have shown potential biological activity . Future research could focus on exploring its potential uses in various fields, such as medicine or agriculture.

properties

IUPAC Name

2-methyl-6-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]sulfonyl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N7O2S2/c1-14-21-16-4-3-15(13-17(16)29-14)30(27,28)25-11-9-24(10-12-25)18-5-6-19(23-22-18)26-8-2-7-20-26/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFGRPWPZWRPLOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=NN=C(C=C4)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N7O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-((4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)sulfonyl)-2-methylbenzo[d]thiazole

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